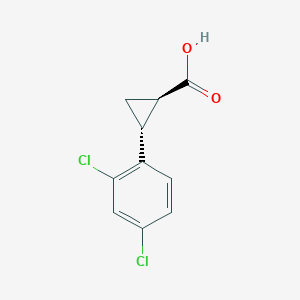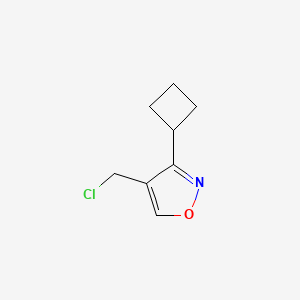
4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is a chlorinated oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring. They are known for their presence in various bioactive molecules and functional materials. The chloromethyl group attached to the oxazole ring suggests potential reactivity for further chemical transformations .
Synthesis Analysis
The synthesis of chlorinated oxazoles, such as 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, can be achieved through different methods. One approach involves the chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using a combination of N-chlorosuccinimide (NCS) and chlorotrimethylsil
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, a compound with potential in various chemical syntheses, serves as a precursor for the creation of alkylating agents and functionalized oxazoles. The compound's reactivity, particularly its chloromethyl group, is pivotal for nucleophilic substitution reactions, enabling the synthesis of a broad range of biologically active molecules.
Alkylating Agents : Alkylating nucleosides, including those derived from 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, have shown cytostatic activity and potential in cancer treatment. The synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles, achieved through 1,3-dipolar cycloaddition, exemplifies the compound's utility in developing alkylating agents with significant biological activities (de las Heras, Alonso, & Alonso, 1979).
Functionalized Oxazoles : The compound's versatility extends to the synthesis of functionalized oxazoles, crucial for pharmaceutical applications. For instance, the efficient and flexible synthesis of 4-aminooxazoles through a gold-catalyzed intermolecular reaction highlights the adaptability of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole derivatives in accessing complex, biologically relevant structures (Gillie, Reddy, & Davies, 2016).
Coordination Chemistry
The structural motif of oxazoles, including derivatives of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, plays a significant role in coordination chemistry. These compounds serve as chiral ligands in asymmetric catalysis, underpinning advancements in the synthesis of enantiomerically pure substances.
- Chiral Auxiliaries and Ligands : Oxazoline ligands, closely related to oxazoles, have been extensively utilized in transition metal-catalyzed asymmetric syntheses. Their ease of synthesis from readily available precursors, combined with the ability to modulate chiral centers near donor atoms, makes them invaluable in producing chiral molecules (Gómez, Muller, & Rocamora, 1999).
Corrosion Inhibition
The derivatives of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole find applications in materials science, particularly in corrosion inhibition. These compounds can form protective layers on metal surfaces, reducing the rate of corrosion in acidic media.
- Mild Steel Protection : Triazole derivatives, related to the structural framework of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, have demonstrated efficacy in protecting mild steel against corrosion in acidic environments. Their ability to form stable adsorption layers on metal surfaces highlights the potential of oxazole derivatives in industrial applications (Bentiss et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-3-cyclobutyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAGBWBCERBTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC=C2CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

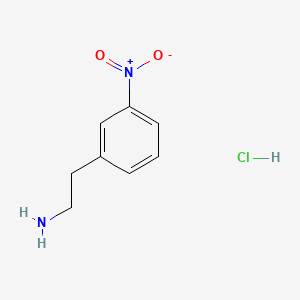
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)
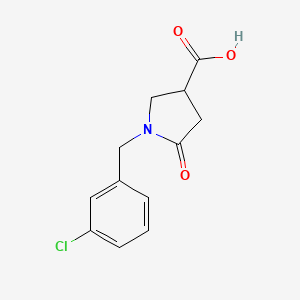
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)
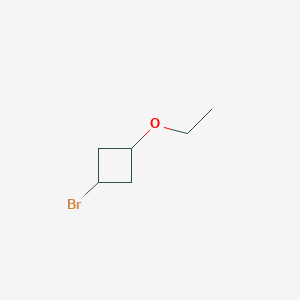
![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)
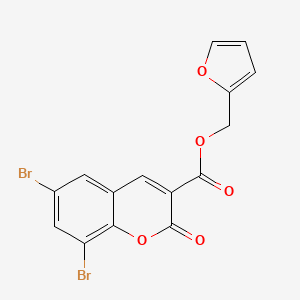
![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)
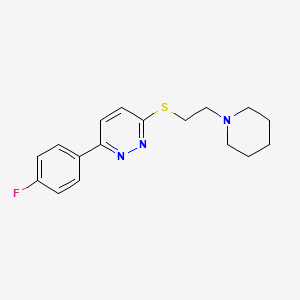
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
![N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2541448.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)
